N-(4-CHLOROPHENYL)-N-(4-MORPHOLINO-6-PHENOXY-1,3,5-TRIAZIN-2-YL)AMINE
Overview
Description
N-(4-CHLOROPHENYL)-N-(4-MORPHOLINO-6-PHENOXY-1,3,5-TRIAZIN-2-YL)AMINE is a synthetic organic compound that belongs to the class of triazine derivatives. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The unique structure of this compound, featuring a triazine core with chlorophenyl, morpholino, and phenoxy substituents, imparts specific chemical and physical properties that make it valuable for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-CHLOROPHENYL)-N-(4-MORPHOLINO-6-PHENOXY-1,3,5-TRIAZIN-2-YL)AMINE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Substitution Reactions:
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimization for cost, yield, and environmental considerations. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(4-CHLOROPHENYL)-N-(4-MORPHOLINO-6-PHENOXY-1,3,5-TRIAZIN-2-YL)AMINE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or other reducing agents.
Catalysts: Transition metal catalysts, acids, or bases to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-CHLOROPHENYL)-N-(4-MORPHOLINO-6-PHENOXY-1,3,5-TRIAZIN-2-YL)AMINE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The pathways involved can include inhibition of enzyme activity, modulation of signal transduction, or induction of cellular responses.
Comparison with Similar Compounds
Similar Compounds
N-(4-CHLOROPHENYL)-N-(4-MORPHOLINO-1,3,5-TRIAZIN-2-YL)AMINE: Lacks the phenoxy group, which may affect its chemical and biological properties.
N-(4-CHLOROPHENYL)-N-(4-MORPHOLINO-6-METHOXY-1,3,5-TRIAZIN-2-YL)AMINE: Contains a methoxy group instead of a phenoxy group, leading to different reactivity and applications.
Uniqueness
The presence of the phenoxy group in N-(4-CHLOROPHENYL)-N-(4-MORPHOLINO-6-PHENOXY-1,3,5-TRIAZIN-2-YL)AMINE imparts unique chemical properties, such as increased hydrophobicity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and valuable for specialized applications.
Properties
IUPAC Name |
N-(4-chlorophenyl)-4-morpholin-4-yl-6-phenoxy-1,3,5-triazin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN5O2/c20-14-6-8-15(9-7-14)21-17-22-18(25-10-12-26-13-11-25)24-19(23-17)27-16-4-2-1-3-5-16/h1-9H,10-13H2,(H,21,22,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZPAJAFELBUZPE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NC3=CC=C(C=C3)Cl)OC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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